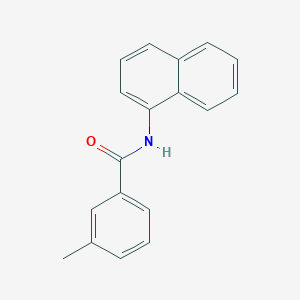

3-Methyl-N-(1-naphthyl)benzamide

Description

Properties

Molecular Formula |

C18H15NO |

|---|---|

Molecular Weight |

261.3 g/mol |

IUPAC Name |

3-methyl-N-naphthalen-1-ylbenzamide |

InChI |

InChI=1S/C18H15NO/c1-13-6-4-9-15(12-13)18(20)19-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H,19,20) |

InChI Key |

YORPYFLFOLLPND-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Methyl N 1 Naphthyl Benzamide and Its Analogs

Precursor Synthesis and Reactant Derivatization

The successful synthesis of the target compound, 3-Methyl-N-(1-naphthyl)benzamide, is fundamentally reliant on the efficient preparation of its two key precursors: a substituted benzoyl chloride or carboxylic acid and a naphthylamine derivative.

Synthesis of Substituted Benzoyl Chlorides and Carboxylic Acids

The formation of the 3-methylbenzoyl moiety, a critical component of the final molecule, begins with the synthesis of appropriately substituted benzoic acids and their more reactive derivatives, benzoyl chlorides. Substituted benzoyl chlorides are valuable synthesis building blocks and are considered activated derivatives of their corresponding benzoic acids. google.com

A primary and widely used laboratory method involves the conversion of a substituted benzoic acid, such as 3-methylbenzoic acid (m-toluic acid), into its corresponding acyl chloride. This transformation is typically achieved by refluxing the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or by using oxalyl chloride in a suitable solvent like dichloromethane (B109758). researchgate.net The use of thionyl chloride is a common and effective method for this conversion. Other methods for preparing substituted benzoyl chlorides include the direct chlorination of the corresponding substituted benzaldehydes. google.comgoogle.com For instance, 2,6-difluorobenzaldehyde (B1295200) can be converted to 2,6-difluorobenzoyl chloride by reacting it with chlorine in the presence of a radical initiator. google.com Friedel-Crafts acylation of alkylbenzenes also provides a pathway to 4-alkylbenzoyl chlorides, which are useful intermediates for various chemical preparations. orgsyn.orgorgsyn.org

| Method | Starting Material | Reagents | Key Conditions | Reference |

|---|---|---|---|---|

| Chlorination of Carboxylic Acid | Substituted Benzoic Acid | Thionyl Chloride (SOCl₂) | Reflux | researchgate.net |

| Chlorination of Carboxylic Acid | Substituted Benzoic Acid | Oxalyl Chloride, DMF (cat.) | Room Temperature | researchgate.net |

| Chlorination of Aldehyde | Substituted Benzaldehyde | Chlorine (Cl₂) | 35-80°C, optional radical initiator | google.com |

| Friedel-Crafts Acylation | Alkylbenzene | AlCl₃, Dichloroethane | - | orgsyn.org |

Preparation of Naphthylamine Derivatives

The second key precursor, 1-naphthylamine (B1663977), serves as the amine component in the amide bond formation. Industrially, 1-naphthylamine is often prepared through the reduction of 1-nitronaphthalene. wikipedia.org This can be accomplished using the Béchamp reduction, which involves iron filings in the presence of dilute hydrochloric acid, followed by steam distillation to purify the product. wikipedia.org

An alternative and efficient method is the catalytic hydrogenation of purified 1-nitronaphthalene. google.com This process is typically carried out at elevated temperatures (150-250°C) and pressures (50-300 bar) using a platinum-on-activated-charcoal catalyst in the presence of an inert organic solvent. google.com 1-Naphthylamine is a crucial intermediate in the synthesis of various organic compounds, including azo dyes, pharmaceuticals, and antioxidants. wikipedia.orgchemiis.com Further derivatization of the naphthylamine core can be achieved through various reactions, such as the silver(I)-catalyzed C4-H amination, to produce a range of functionalized analogs. mdpi.com

Amide Bond Formation Strategies

The crucial step in the synthesis of this compound is the formation of the amide bond between the 3-methylbenzoyl precursor and 1-naphthylamine. A multitude of strategies exist for this transformation, ranging from direct methods to those employing sophisticated coupling reagents designed to maximize efficiency and yield.

Direct Condensation and Coupling Reagent Applications

The formation of an amide bond is most frequently achieved through the condensation of a carboxylic acid and an amine. hepatochem.com While direct thermal condensation is possible, it often requires harsh conditions, such as heating above 100°C, to drive the reaction. chemistrysteps.com A more common and milder approach involves the activation of the carboxylic acid. hepatochem.com

One of the most straightforward methods is the Schotten-Baumann reaction, which involves reacting the amine with a pre-formed acyl chloride (like 3-methylbenzoyl chloride) in the presence of a base to neutralize the HCl byproduct. bath.ac.uk

Alternatively, a wide array of coupling reagents has been developed to facilitate amide bond formation directly from the carboxylic acid and amine in a one-pot procedure. rsc.org These reagents work by activating the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. chemistrysteps.com Common classes of coupling reagents include:

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. chemistrysteps.comnih.gov

Onium Salts : These are categorized into aminium/uronium salts (e.g., HATU, HBTU) and phosphonium (B103445) salts (e.g., BOP, PyBOP). hepatochem.comnih.gov These reagents are known for their high efficiency and rapid reaction times. hepatochem.com

For the synthesis of analogs of the target compound, such as 2-Methyl-N-[(R)-1-(1-naphthyl)ethyl]benzamide, a combination of EDC as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive has been successfully employed. nih.gov The addition of HOBt is a common strategy used with carbodiimides to increase yields and suppress side reactions. nih.gov

| Reagent Class | Example Reagent | Abbreviation | Key Features | Reference |

|---|---|---|---|---|

| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms water-soluble urea (B33335) byproduct, easy removal. | chemistrysteps.com |

| Carbodiimide | N,N'-Dicyclohexylcarbodiimide | DCC | Forms insoluble dicyclohexylurea byproduct. | chemistrysteps.com |

| Aminium/Uronium Salt | HATU | HATU | Highly efficient, fast reaction times. | nih.govucl.ac.uk |

| Phosphonium Salt | BOP reagent | BOP | Does not react with the free amino group of the amine component. | hepatochem.com |

| Additive | 1-Hydroxybenzotriazole | HOBt | Used with carbodiimides to reduce racemization and improve efficiency. | nih.gov |

Modified Reaction Conditions for Optimized Yields

Optimizing reaction conditions is paramount for achieving high yields and purity in amide synthesis. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the use of additives. Solvents such as dimethylformamide (DMF) and dichloromethane (CH₂Cl₂) are commonly used due to their ability to effectively solubilize reactants. ucl.ac.uk

The N-acylation of amines can be significantly enhanced through the use of microwave irradiation. tandfonline.comnih.gov This technique often leads to dramatically reduced reaction times—from several hours to mere minutes—and can result in nearly quantitative yields without the need for a catalyst. tandfonline.com For example, the reaction of various primary amines with benzoic acid under microwave irradiation at 150°C yielded the corresponding amides in over 90% yield within 6-8 minutes. tandfonline.com The choice of base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is also critical in reactions involving acyl chlorides or coupling reagents to neutralize acids formed during the reaction. nih.govnih.gov

| Amine Substrate | Acid | Time (min) | Yield (%) |

|---|---|---|---|

| Benzylamine | Acetic Acid | 8 | 95 |

| p-Toluidine | Benzoic Acid | 8 | 98 |

| Aniline | Benzoic Acid | 8 | 91 |

| p-Chloroaniline | Benzoic Acid | 8 | 85 |

Solvent-Free and Green Chemistry Approaches

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for amide bond formation. bohrium.comucl.ac.uk These approaches aim to reduce waste, avoid hazardous solvents, and improve atom economy.

Solvent-free reaction conditions represent a major advancement in this area. semanticscholar.orgnih.govrsc.org One such method involves the direct reaction of a carboxylic acid and urea in the presence of boric acid as a catalyst. semanticscholar.org The reactants are simply mixed and heated, providing the desired amide in good yield without any solvent. semanticscholar.org Another innovative solvent-free procedure utilizes methoxysilanes as coupling agents, which efficiently mediate the reaction between carboxylic acids and amines to form amides with water and polysiloxane as byproducts. nih.gov

Enzymatic catalysis offers a highly specific and environmentally benign alternative to traditional chemical methods. nih.govresearchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), have proven to be effective biocatalysts for the direct amidation of carboxylic acids and amines. nih.gov These reactions can be performed in greener solvents like cyclopentyl methyl ether, and they often produce amides with excellent conversions and purity, minimizing the need for extensive purification steps. nih.gov Other green strategies include the use of transition metal catalysts like iron(III) chloride for the direct amidation of esters under solvent-free conditions. mdpi.com

| Method | Catalyst/Reagent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Boric Acid Catalysis | Boric Acid | Solvent-free, direct heating | Simple, efficient, avoids hazardous solvents. | semanticscholar.org |

| Silane-Mediated Coupling | Methoxysilanes | Solvent-free, one-pot | Good to excellent yields, no exclusion of air/moisture needed. | nih.gov |

| Enzymatic Synthesis | Candida antarctica lipase B (CALB) | Green solvent (e.g., CPME) | High specificity, mild conditions, excellent yields. | nih.gov |

| Iron Catalysis | Iron(III) Chloride (FeCl₃) | Solvent-free, 80°C | Catalytic, good yields from esters and amines. | mdpi.com |

| Microwave-Assisted Synthesis | None | Solvent-free or in water | Rapid reaction times, high yields, environmentally friendly. | tandfonline.com |

Regioselective Functionalization and Methylation Studies

The precise control of substituent placement on the this compound framework is fundamental to modulating its physicochemical characteristics. Methylation, in particular, serves as a key strategy in understanding structure-activity relationships.

Ortho-Methylation via Catalytic Systems

The introduction of a methyl group at the ortho-position of the benzamide (B126) ring is a significant transformation that can alter the molecule's conformation and electronic distribution. While specific studies on the ortho-methylation of this compound are not extensively documented, the broader field of N-aryl benzamide chemistry offers established catalytic methods that are applicable.

Transition metal catalysis, particularly with palladium and ruthenium, stands out for its efficacy in C-H bond activation and subsequent methylation. The amide group itself can function as a directing group, facilitating the metal catalyst to selectively functionalize the ortho C-H bond. In a typical palladium-catalyzed reaction, the catalyst coordinates to the amide's oxygen atom, leading to the formation of a palladacycle intermediate. This intermediate then reacts with a methylating agent, such as methyl iodide, to yield the ortho-methylated product.

Similarly, ruthenium-based catalytic systems have demonstrated success in the ortho-methylation of aromatic amides. These reactions often proceed via a comparable mechanism involving a ruthenacycle intermediate, with the choice of ligands and reaction conditions being critical for achieving high yields and regioselectivity.

| Catalyst System | General Substrate | Methylating Agent | Key Intermediate |

| Palladium (e.g., Pd(OAc)₂) | N-Aryl Benzamides | Methyl Iodide (CH₃I) | Palladacycle |

| Ruthenium (e.g., [Ru(p-cymene)Cl₂]₂) | Aromatic Amides | Methylboronic acid | Ruthenacycle |

Controlled Substitution on Benzamide and Naphthalene (B1677914) Rings

The strategic introduction of various substituents onto the benzamide and naphthalene rings is crucial for creating a diverse library of analogs. The directing effects of the existing functional groups on this compound guide these transformations.

On the benzamide ring, the methyl group at the 3-position and the N-(1-naphthyl)amido group are both ortho-, para-directing for electrophilic aromatic substitution. This directs incoming electrophiles to the 2-, 4-, and 6-positions. On the naphthalene ring, the amide group at the 1-position is also an activating ortho-, para-director, favoring substitution at the 2- and 4-positions, with the 4-position being sterically more accessible.

Common electrophilic substitution reactions applicable to this scaffold include:

Nitration: Using a mixture of nitric and sulfuric acid to introduce a nitro group, which can subsequently be reduced to an amine for further functionalization.

Halogenation: Employing reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to install bromine or chlorine atoms, which can then serve as handles for cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the reaction conditions must be carefully controlled to avoid side reactions.

Derivatization and Analog Generation for Advanced Research

The synthesis of derivatives and analogs of this compound is a cornerstone of exploratory chemical research, enabling the investigation of new chemical space.

Introduction of Diverse Functional Groups for Scaffold Exploration

A multitude of functional groups can be introduced onto the this compound core to systematically probe its chemical properties. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, especially when starting from a halogenated analog.

| Reaction Name | Reactants | Catalyst | Bond Formed |

| Suzuki Coupling | Aryl/Vinyl Halide + Organoboron Reagent | Palladium Catalyst | C-C |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium Catalyst | C-N |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Palladium/Copper Catalyst | C-C (alkyne) |

These reactions allow for the modular assembly of complex molecules from simpler building blocks, providing access to a vast array of derivatives.

Synthesis of Fused Heterocyclic Benzamide Derivatives

The construction of fused heterocyclic rings onto the benzamide or naphthalene moieties of this compound can lead to novel, rigidified structures with potentially enhanced biological activities. Intramolecular cyclization reactions are a common strategy to achieve this.

For instance, the introduction of a suitable functional group at the 2-position of the benzamide ring or the 2-position of the naphthalene ring can set the stage for a subsequent ring-closing reaction. An example would be the introduction of an amino group, which could then be condensed with a dicarbonyl compound to form a fused pyrazine (B50134) or quinoxaline (B1680401) ring.

Chiral Synthesis and Stereoisomer Preparation

The phenomenon of atropisomerism, a form of axial chirality arising from restricted rotation around the C(aryl)-N(amide) bond, is a key stereochemical feature of N-aryl benzamides like this compound. The steric hindrance imposed by the 3-methyl group on the benzoyl ring and the peri-hydrogen (at the 8-position) of the naphthalene ring creates a significant barrier to rotation, allowing for the potential isolation of stable enantiomeric atropisomers.

The preparation of enantiomerically pure atropisomers can be approached in several ways:

Chiral Chromatography: The racemic mixture can be separated into its constituent enantiomers using a chiral stationary phase.

Asymmetric Synthesis: This involves using a chiral auxiliary or a chiral catalyst to favor the formation of one atropisomer over the other during the synthesis. For example, a chiral directing group could be temporarily installed, or a chiral ligand could be used in a metal-catalyzed amide bond formation step.

The ability to access stereochemically pure atropisomers is crucial for studying the specific interactions of each enantiomer in a chiral environment.

Advanced Structural Elucidation and Solid State Characterization

Crystallographic Analysis of 3-Methyl-N-(1-naphthyl)benzamide and Related Structures

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) nih.govbiokeanos.com, a comprehensive understanding of its solid-state structure can be inferred from the analysis of closely related N-arylbenzamides. The principles of crystal engineering and the study of analogous structures allow for a robust prediction of its crystallographic features.

Single-Crystal X-ray Diffraction Studies

Below is a representative table of crystallographic data for a related benzamide (B126), illustrating the type of information obtained from such studies.

| Parameter | Value for a Representative Benzamide |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.9443(10) |

| b (Å) | 9.7147(11) |

| c (Å) | 13.8016(16) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1199.5(2) |

| Z | 4 |

Analysis of Intermolecular Hydrogen Bonding Networks and Supramolecular Architectures

The presence of the amide functional group in this compound dictates the formation of intermolecular hydrogen bonds, which are fundamental to its supramolecular architecture. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. In the solid state, these N-H···O=C hydrogen bonds are a recurring motif in N-arylbenzamides, often leading to the formation of one-dimensional chains or more complex three-dimensional networks. researchgate.netrsc.org

Conformational Analysis of Amide Group and Aromatic Ring Orientations

The conformation of the amide group and the relative orientation of the 3-methylphenyl and 1-naphthyl rings are critical determinants of the molecular shape of this compound. The amide bond in N-arylbenzamides generally adopts a trans conformation due to steric reasons. However, the planarity of the entire molecule is often disrupted by significant twisting of the aromatic rings relative to the amide plane. mdpi.com

Conformational analysis of related compounds reveals that the dihedral angles between the aromatic rings and the amide plane can vary considerably. mdpi.comnih.gov For this compound, the steric bulk of the 1-naphthyl group is expected to induce a significant twist, preventing a planar conformation. The methyl group at the 3-position of the benzoyl ring will also influence the local conformation. Computational modeling and comparison with structurally characterized analogues are valuable tools for predicting the preferred conformation of this molecule. nih.govwikipedia.org

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for providing insights into the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy provide detailed information about the proton and carbon skeletons of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a distinct set of signals corresponding to the aromatic protons of the 3-methylphenyl and 1-naphthyl rings, the amide proton (N-H), and the methyl group protons. The aromatic protons will appear as a complex pattern of multiplets in the downfield region (typically δ 7.0-8.5 ppm). The amide proton usually presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl protons will give rise to a sharp singlet in the upfield region (around δ 2.4 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to resonate at a characteristic downfield position (around δ 165-170 ppm). The aromatic carbons will appear in the range of δ 120-140 ppm, with the carbon attached to the methyl group and the quaternary carbons of the naphthyl ring showing distinct chemical shifts. The methyl carbon will be observed in the upfield region (around δ 20-25 ppm). mdpi.comresearchgate.net

The following table provides expected chemical shift ranges for the different types of protons and carbons in this compound, based on data from related compounds.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Ar-H) | 7.0 - 8.5 | Multiplets |

| Amide Proton (N-H) | 8.0 - 10.0 (variable) | Broad Singlet |

| Methyl Protons (CH₃) | 2.3 - 2.5 | Singlet |

| Carbonyl Carbon (C=O) | 165 - 170 | - |

| Aromatic Carbons (Ar-C) | 120 - 140 | - |

| Methyl Carbon (CH₃) | 20 - 25 | - |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by characteristic absorption bands of the amide and aromatic moieties.

The most prominent features are expected to be:

N-H Stretching: A sharp to moderately broad band in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the secondary amide.

C=O Stretching (Amide I band): A strong absorption band typically found between 1640 and 1680 cm⁻¹. The exact position is sensitive to hydrogen bonding; stronger hydrogen bonding leads to a lower wavenumber. researchgate.net

N-H Bending (Amide II band): A medium to strong band in the region of 1520-1570 cm⁻¹, arising from the in-plane bending of the N-H bond coupled with C-N stretching.

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretching: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds appear in the fingerprint region (below 1300 cm⁻¹).

A representative table of characteristic IR absorptions for N-arylbenzamides is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Weak to Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| N-H Bend (Amide II) | 1520 - 1570 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for the structural elucidation of this compound, providing definitive confirmation of its molecular weight and offering detailed insights into its molecular structure through analysis of fragmentation patterns.

Electron ionization mass spectrometry (EI-MS) confirms the molecular weight of this compound. The National Institute of Standards and Technology (NIST) reports the molecular weight as 261.3178 g/mol , which corresponds to the compound's chemical formula, C₁₈H₁₅NO. nist.gov The mass spectrum displays a prominent molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 261, consistent with this molecular weight. The presence of a strong molecular ion peak is characteristic of aromatic compounds, which are stabilized by their conjugated π-electron systems. libretexts.org

The fragmentation of this compound under mass spectrometry yields several characteristic ions that are diagnostic for its structure. The primary fragmentation occurs at the amide bond (C-N bond), which is a common and predictable cleavage point for amide-containing compounds. arizona.edumiamioh.edu This cleavage, known as α-cleavage, results in the formation of two primary fragment ions: the 3-methylbenzoyl cation and the 1-naphthylamine (B1663977) radical cation.

Detailed analysis of the mass spectrum reveals several key fragments:

The 3-methylbenzoyl cation ([C₈H₇O]⁺) : This fragment, with a calculated m/z of 119, represents the base peak or one of the most abundant ions in the spectrum. Its formation is highly favored due to the stability of the acylium ion. This ion can further fragment through the loss of a neutral carbon monoxide (CO) molecule to form the tolyl cation.

The tolyl cation ([C₇H₇]⁺) : Resulting from the decarbonylation of the 3-methylbenzoyl cation, this fragment appears at m/z 91.

The 1-naphthylamine radical cation ([C₁₀H₉N]⁺•) : This fragment is observed at m/z 143.

The naphthyl cation ([C₁₀H₇]⁺) : Subsequent loss of an amino group from the 1-naphthylamine fragment can lead to the formation of the naphthyl cation at m/z 127.

The observed fragmentation pathways are consistent with the established principles of mass spectrometry for aromatic amides. libretexts.orgnih.gov The analysis provides unambiguous evidence for the connectivity of the 3-methylbenzoyl group to the 1-naphthylamine moiety.

The table below summarizes the principal ions observed in the electron ionization mass spectrum of this compound and their proposed structures.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Chemical Formula | Significance |

|---|---|---|---|

| 261 | Molecular Ion (M⁺•) | [C₁₈H₁₅NO]⁺• | Confirms the molecular weight of the parent compound. nist.gov |

| 143 | 1-Naphthylamine radical cation | [C₁₀H₉N]⁺• | Indicates cleavage at the amide bond, retaining the naphthylamine portion. |

| 127 | Naphthyl cation | [C₁₀H₇]⁺ | Fragment from the naphthylamine portion. |

| 119 | 3-Methylbenzoyl cation | [C₈H₇O]⁺ | Key fragment from α-cleavage, often the base peak, indicating the substituted benzoyl moiety. |

| 91 | Tolyl cation | [C₇H₇]⁺ | Results from the loss of carbon monoxide from the 3-methylbenzoyl cation. |

Structure Activity Relationship Sar Investigations

Impact of Substituent Modifications on Molecular Interactions

The biological activity of N-arylbenzamides, including 3-Methyl-N-(1-naphthyl)benzamide, can be significantly altered by modifying substituents on the benzoyl ring, the naphthyl moiety, and the amide linker. These modifications influence the compound's size, shape, electronics, and hydrogen-bonding capabilities, thereby affecting its interactions with biological targets.

The position and nature of substituents on the benzoyl ring play a pivotal role in modulating the biological activity of N-arylbenzamides. For instance, in a series of N-arylbenzamides designed as estrogen receptor agonists, the substitution pattern on the benzoyl ring was found to be critical for activity. tandfonline.comtandfonline.com While specific data on moving the methyl group of this compound to the 2- or 4-position is not extensively detailed in the provided results, general principles of SAR suggest that such positional changes would likely alter the compound's conformational preferences and its fit within a receptor's binding pocket.

The introduction of halogen atoms onto the benzoyl ring is a common strategy in medicinal chemistry to enhance biological activity. Halogens can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, which are noncovalent interactions that can contribute to binding affinity. For example, the reductive cleavage of 2-halogeno-N-methyl-N-(1-naphthyl)benzamides leads to intramolecular substitution, highlighting how the position of a halogen can direct reactivity. researchgate.net

In a study of substituted sulfamoyl benzamidothiazoles, the presence of bromo substituents on the phenyl ring was well-tolerated and provided a handle for further modifications. nih.gov This suggests that halogenation of the benzoyl ring in this compound could be a viable strategy for exploring its SAR.

Table 1: Effect of Benzoyl Ring Modifications on Biological Activity (Illustrative)

| Compound | Modification | Biological Activity (IC₅₀) |

| Parent Compound | 3-Methyl | Baseline |

| Analog 1A | 2-Methyl | Data not available |

| Analog 1B | 4-Methyl | Data not available |

| Analog 1C | 3-Chloro | Data not available |

| Analog 1D | 4-Bromo | Data not available |

This table is illustrative and highlights the types of modifications that are typically investigated. Specific activity data for these analogs of this compound were not found in the provided search results.

Modifications to the naphthyl moiety can have a profound impact on the biological activity of this class of compounds. The naphthalene (B1677914) group is a large, hydrophobic scaffold that often engages in π-π stacking interactions within a receptor's binding site.

In a series of sulphonamide derivatives, replacing a phenyl ring with a naphthalen-1-yl or naphthalen-2-yl group significantly increased antiproliferative activity. nih.gov Notably, the compound with the naphthalen-1-yl moiety was the most potent, indicating that the point of attachment to the naphthalene ring is crucial for optimal activity. nih.gov This finding underscores the importance of the 1-naphthyl substitution in this compound.

Table 2: Impact of Naphthyl Moiety Modifications on Antiproliferative Activity

| Compound ID | Naphthyl Modification | Antiproliferative Activity (IC₅₀, µM) * |

| 5b | Phenyl | > 30.0 |

| 5c | Naphthalen-1-yl | 0.51 (MCF-7), 0.33 (A549) |

| 5d | Naphthalen-2-yl | Less active than 5c |

*Data from a study on sulphonamide derivatives bearing naphthalene moieties, demonstrating the enhanced activity of the naphthalen-1-yl group. nih.gov

The amide linker is a critical structural element in this compound, providing a rigid planar unit that can participate in hydrogen bonding. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Modifications to the amide linker, such as N-methylation, can significantly alter a compound's properties. For example, N-methylation can prevent the formation of a hydrogen bond from the amide N-H, which may be crucial for binding to some targets. It can also increase lipophilicity and affect the compound's conformation. Studies on N-methyl-N-naphthylbenzamides have explored their electrochemical and photochemical reactions. researchgate.net

In the context of other bioactive amides, the importance of the amide linker is well-established. For instance, in a series of N-benzoyl-2-hydroxybenzamides, modifications to the imide linker were explored to improve metabolic stability. nih.gov Replacing the amide with other, more stable linkers is a common strategy in lead optimization. nih.gov

Elucidation of Pharmacophoric Elements

A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and bind to a specific biological target. The elucidation of these pharmacophoric elements is a key outcome of SAR studies.

Based on the available data for related N-arylbenzamides, several structural features appear to be essential for their biological activity:

An Aromatic Acid Moiety: The benzoyl portion of the molecule, which can be substituted to fine-tune activity.

A Hydrophobic Aryl or Naphthyl Group: The 1-naphthyl group provides a large hydrophobic surface for binding and is often superior to a simple phenyl ring. nih.gov

An Amide Linker: This group provides structural rigidity and hydrogen bonding capabilities.

Specific Substitution Patterns: The positioning of substituents on both the benzoyl and naphthyl rings is critical for optimal activity, as seen with the preference for the naphthalen-1-yl isomer. nih.gov

The general pharmacophore for estrogen receptor ligands, for example, includes a phenolic ring (or a mimic), a hydrogen bond donor, and specific hydrophobic centers, all of which can be mapped onto the N-arylbenzamide scaffold. tandfonline.comtandfonline.com

The SAR data from studies of this compound and related compounds provide several guiding principles for lead optimization:

Exploiting the Naphthyl Binding Pocket: The superior activity of naphthalen-1-yl derivatives suggests the presence of a large, hydrophobic pocket in the target protein that can accommodate this group. Further exploration of substitutions on the naphthalene ring could lead to improved potency.

Modulating Benzoyl Ring Substituents: The benzoyl ring is a key area for modification to improve properties like selectivity and metabolic stability. The introduction of small, electron-withdrawing or -donating groups, or halogens, could be explored.

Amide Linker Bioisosteres: If the amide bond is found to be metabolically labile, it could be replaced with bioisosteres such as a reverse amide, an ester, or a more stable heterocyclic linker.

N-Alkylation: The impact of N-alkylation (e.g., with a methyl group) should be investigated to probe the importance of the amide N-H hydrogen bond donor and to potentially improve cell permeability. nih.gov

Stereochemical Influence on Activity Profiles

The stereochemistry of N-arylbenzamide derivatives, particularly at the chiral center generated by the ethylamine (B1201723) linker between the naphthyl and benzamide (B126) moieties, has been a significant focus of structure-activity relationship (SAR) investigations. Research has demonstrated that the three-dimensional arrangement of substituents around this chiral center can profoundly impact the biological activity of these compounds, often leading to substantial differences in potency between enantiomers.

Studies on a series of N-(1-naphthylethyl)benzamide analogs as inhibitors of the papain-like protease (PLpro) from the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) have provided detailed insights into this stereochemical preference. It has been consistently observed that the (R)-enantiomer exhibits significantly higher inhibitory activity compared to the corresponding (S)-enantiomer or the racemic mixture.

For instance, in one study, the (R)-configured version of a lead compound was found to be twice as potent as the racemic mixture, with an IC50 value of 8.7 µM for the (R)-enantiomer compared to 20.1 µM for the racemate. nih.gov This finding prompted the selection of the (R)-enantiomer as the basis for further optimization efforts.

Further investigations into substituted benzamide derivatives have reinforced this observation. The inhibitory activities of chiral N-[(1-naphthyl)ethyl]benzamides against SARS-CoV PLpro highlight a clear and consistent stereochemical preference.

Table 1: Inhibitory Activity of Chiral N-[(1-Naphthyl)ethyl]benzamide Analogs against SARS-CoV PLpro

| Compound | R1 | R2 | R3 | R4 | R5 | Configuration | IC50 (µM) d-nb.info |

| 2a | CH3 | 1-naphthyl | CH3 | H | H | (R) | 2.3 ± 0.1 |

| - | CH3 | 2-naphthyl | CH3 | H | H | (S) | 8.7 ± 0.7 |

| 2b | CH3 | 1-naphthyl | CH3 | H | NH2 | (R) | 0.6 ± 0.1 |

| 2c | CH3 | 1-naphthyl | H | H | H | (R) | 62 ± 5 |

| 2f | CH3 | 1-naphthyl | F | H | H | (R) | 9 ± 1 |

| 2g | CH3 | 1-naphthyl | Br | H | H | (R) | 11 ± 2 |

| 2e | CH3 | 1-naphthyl | CN | H | H | (R) | 18 ± 2 |

The data presented in Table 1 unequivocally demonstrates that for a range of substituted N-(1-naphthylethyl)benzamides, the (R)-configuration at the benzylic carbon is crucial for potent inhibitory activity against SARS-CoV PLpro. d-nb.info For example, the (R)-enantiomer of 2-methyl-N-(1-naphthyl)benzamide (Compound 2a) is nearly four times more active than the corresponding (S)-enantiomer with a 2-naphthyl group. d-nb.info This stereochemical preference is maintained across various substitutions on the benzamide ring, as seen with the highly potent 5-amino substituted analog (Compound 2b), which also possesses the (R)-configuration. d-nb.info

The consistent and significant difference in activity between the stereoisomers underscores the highly specific nature of the interaction between these inhibitors and their biological target. It is suggested that the (R)-configuration allows for an optimal orientation of the naphthyl and benzamide moieties within the binding pocket of the enzyme, leading to more effective inhibition. d-nb.info

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in rational drug design.

In a hypothetical study, 3-Methyl-N-(1-naphthyl)benzamide would be docked into the active site of a selected protein target. The simulation would predict the most stable binding poses of the compound. The results would detail the specific types of interactions formed between the ligand and the amino acid residues of the protein. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.

For instance, the naphthalene (B1677914) ring of the compound could engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. nih.govresearchgate.net The amide group is a key site for forming hydrogen bonds with suitable donor or acceptor residues. walshmedicalmedia.com The methyl group on the benzamide (B126) portion could also contribute to hydrophobic interactions. A detailed analysis of these predicted interactions is crucial for understanding the basis of molecular recognition.

Illustrative Data Table: Predicted Interactions for this compound with a Hypothetical Protein Target

| Ligand Moiety | Interacting Residue (Hypothetical) | Interaction Type | Distance (Å) |

| Naphthyl Ring | Phenylalanine (Phe25) | π-π Stacking | 3.8 |

| Amide Oxygen | Arginine (Arg10) | Hydrogen Bond | 2.9 |

| Amide Hydrogen | Glutamate (Glu45) | Hydrogen Bond | 3.1 |

| Methylphenyl Group | Leucine (Leu22) | Hydrophobic | 4.2 |

Note: The data in this table is illustrative and does not represent published experimental or computational results.

Docking programs utilize scoring functions to estimate the binding affinity between the ligand and the target. nih.gov These scores, typically expressed in units like kcal/mol, rank different poses of the same ligand or different ligands against each other. A lower (more negative) binding energy score generally indicates a more favorable and stable interaction.

A docking study of this compound would yield a binding affinity score for its optimal pose within the target's active site. This value would be compared to that of known inhibitors or the natural substrate of the protein to gauge its potential efficacy. It is important to note that these scoring functions are approximations and their accuracy can vary depending on the system being studied.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. For ligand-protein complexes, MD simulations can assess the stability of the docked pose and provide a more detailed picture of the binding event.

Following molecular docking, an MD simulation would be performed on the predicted complex of this compound and its target protein. nih.gov The stability of the complex would be analyzed by monitoring metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the active site. researchgate.nettjnpr.org

Furthermore, root-mean-square fluctuation (RMSF) analysis would highlight the flexibility of different regions of the protein upon ligand binding. These simulations can reveal conformational changes in both the ligand and the protein that are crucial for the binding process.

Illustrative Data Table: MD Simulation Stability Metrics

| Simulation Metric | Value (Hypothetical) | Interpretation |

| Average Protein RMSD | 1.5 Å | Indicates a stable protein backbone during the simulation. |

| Average Ligand RMSD | 0.8 Å | Suggests the ligand maintains a stable binding pose. |

| Key Residue RMSF | 0.5 Å | Low fluctuation of active site residues, indicating stable interactions. |

Note: The data in this table is for illustrative purposes and not based on published results.

MD simulations explicitly model the solvent (usually water), allowing for the study of its role in the binding event. researchgate.net Water molecules can mediate interactions between the ligand and the protein or can be displaced from the active site upon ligand binding, which can have a significant impact on the binding thermodynamics. An MD study of this compound would analyze the behavior of water molecules at the binding interface to determine their contribution to the stability of the complex.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. unipd.it These methods can provide highly accurate information about molecular structure, charge distribution, and reactivity.

For this compound, methods like Density Functional Theory (DFT) would be used to:

Optimize the molecular geometry: To find the most stable three-dimensional structure of the isolated molecule.

Calculate the molecular electrostatic potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Analyze the frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining the chemical reactivity and kinetic stability of the molecule. The energy gap between the HOMO and LUMO is an indicator of this stability. tandfonline.com

These calculations provide fundamental insights into the intrinsic properties of this compound, which can complement the findings from molecular docking and MD simulations.

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

FMO theory is crucial for understanding the electronic behavior and reactivity of a molecule. researchgate.netmdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated.

For a molecule like this compound, FMO analysis would reveal the regions most susceptible to electrophilic and nucleophilic attack. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. However, specific calculated values for the HOMO-LUMO gap and derived electronic properties for this compound have not been reported in published research.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) or Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. wikipedia.org It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack) and blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an ESP analysis would highlight the electronegative oxygen atom of the carbonyl group and potentially the nitrogen atom as regions of negative potential, while the amide hydrogen would be a site of positive potential. However, without specific computational studies, a detailed map and its interpretation remain speculative.

Ligand-Based Drug Design Approaches

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to develop new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sphinxsai.comleidenuniv.nl These models use molecular descriptors (physicochemical, topological, electronic, etc.) to predict the activity of new, untested compounds. europa.eunih.gov

For a QSAR study to be conducted on this compound, it would need to be part of a larger dataset of structurally related compounds with measured biological activity against a specific target. jppres.comunair.ac.idigi-global.com The search of the literature did not uncover any such study that includes this specific molecule.

Pharmacophore Generation and Virtual Screening Methodologies

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. bohrium.comtandfonline.comnih.gov These models are generated from a set of active ligands and are then used to screen large databases of chemical compounds (virtual screening) to identify new potential drug candidates. nih.gov

The development of a pharmacophore model based on this compound would require it to be a known active ligand for a particular receptor or enzyme. Subsequently, this model could be used to find other compounds with similar interaction features. Currently, there are no published studies detailing the use of this compound in pharmacophore generation or its identification as a hit in virtual screening campaigns.

Molecular Mechanisms of Action and Biological Target Interactions in Vitro, Mechanistic Focus

Cellular Pathway Modulation (in vitro, mechanistic focus)

There is no information in the scientific literature regarding the modulation of any cellular pathways by 3-Methyl-N-(1-naphthyl)benzamide. Research into the cellular effects of benzimidazole (B57391) derivatives, a different class of compounds, has shown modulation of pathways crucial to cancer development, but this is not applicable here researchgate.net.

Assessment of Anti-oxidant Potential in Cell-Based Assays

There is currently no specific, publicly available scientific literature detailing the assessment of the anti-oxidant potential of this compound in cell-based assays.

Inhibition of Protein Aggregation (e.g., Aβ aggregation)

No specific data from in vitro studies on the inhibition of protein aggregation, such as amyloid-beta (Aβ) aggregation, by this compound are publicly accessible.

Mechanisms of Cell Growth Modulation (e.g., antiproliferative studies in vitro)

Publicly available research detailing the mechanisms of cell growth modulation or antiproliferative effects of this compound in in vitro studies is not currently available.

Chemical Biology Applications and Scaffold Development

Utility of 3-Methyl-N-(1-naphthyl)benzamide as a Molecular Probe

While the direct application of this compound as a molecular probe is not extensively documented in scientific literature, the structural components it possesses are characteristic of those used in the design of such tools. Molecular probes are essential for visualizing and understanding biological processes. The naphthalene (B1677914) group, for instance, is a well-known fluorophore. Derivatives of naphthalene are frequently incorporated into molecular structures to create fluorescent probes that can report on their binding environment, track the localization of proteins, or measure enzyme activity. For example, functionality-oriented derivatization of naphthalene diimide has led to the development of fluorescent films for vapor detection, illustrating the utility of the naphthalene moiety in sensing applications. acs.org

Development of Novel Inhibitors Based on the Benzamide (B126) Scaffold

The benzamide scaffold is a cornerstone in the development of a multitude of therapeutic agents. Its structural simplicity and synthetic accessibility make it an ideal starting point for creating libraries of compounds to screen against various diseases.

The emergence of novel coronaviruses has underscored the urgent need for broad-spectrum antiviral agents. nih.govnih.gov One of the most critical targets for antiviral drug design is the viral protease, an enzyme essential for viral replication. nih.govnih.gov The benzamide scaffold has been instrumental in the design of inhibitors for coronaviral proteases.

Research into inhibitors for the papain-like protease (PLpro), a key enzyme in the lifecycle of coronaviruses, has highlighted the importance of the naphthalene moiety. consensus.appnih.gov Naphthyl derivatives have been shown to bind effectively within the S3 and S4 pockets of the SARS-CoV PLpro. nih.gov The amide linker, a central feature of the benzamide structure, is considered an optimal feature for PLpro inhibition. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to the benzamide ring, such as the addition of donor groups, can lead to promising inhibitory activity. nih.gov The development of pan-coronavirus inhibitors, such as MK-7845, which targets the 3CL protease, further demonstrates the ongoing efforts to find broad-spectrum solutions to combat current and future coronavirus threats. mdpi.com

Table 1: Examples of Naphthyl and Benzamide Derivatives as SARS-CoV PLpro Inhibitors

| Compound | Modification | Inhibitory Activity (IC₅₀ in µM) |

|---|---|---|

| Derivative 1 | N-methyl group on amide | 22.6 |

| Derivative 2 | Unsubstituted amide NH | 2.3 |

| Derivative 3 | Aromatic NH₂ group | 0.6 |

| Derivative 4 | 5-methylamine on benzamide ring | 0.46 |

This table is generated based on data from SAR studies on related compounds.

Protozoal infections remain a significant global health challenge, and the benzamide scaffold has been explored for the development of new antiprotozoal drugs. mdpi.comnih.gov While direct studies on this compound are limited, related heterocyclic compounds such as benzimidazoles have shown considerable promise. nih.govnih.gov

Benzimidazole (B57391) derivatives have demonstrated in vitro activity against protozoan parasites like Trichomonas vaginalis and Giardia lamblia. nih.gov Furthermore, certain amidinobenzimidazole derivatives have shown potent inhibitory activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, with some compounds being more potent than the current drug, nifurtimox. nih.gov These findings suggest that the broader structural class to which this compound belongs has significant potential for the development of novel antiprotozoal therapeutics.

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other neurological conditions. nih.govnih.gov The benzamide scaffold has been investigated for its potential to inhibit acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov

A series of novel phthalimide (B116566) derivatives incorporating a phenyl benzamide structure were synthesized and evaluated for their anti-acetylcholinesterase activity. nih.govnih.gov Several of these compounds exhibited significant inhibitory potency. The study highlights how modifications to the N-phenyl portion of the benzamide can influence the inhibitory activity against AChE. nih.govnih.gov

Table 2: Acetylcholinesterase Inhibitory Activity of Selected 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives

| Compound | N-Phenyl Substitution | IC₅₀ (µM) |

|---|---|---|

| 4a | Unsubstituted | 4.5 ± 0.52 |

| 4d | 4-Methyl | 3.2 ± 0.31 |

| 4g | 4-Nitro | 1.1 ± 0.25 |

| Donepezil (Reference) | - | 0.41 ± 0.12 |

This data is adapted from a study on related benzamide derivatives. nih.govnih.gov

Exploration of Benzamide Derivatives for Diverse Biological Targets

The versatility of the benzamide scaffold extends beyond the previously mentioned applications, with derivatives being explored as modulators for a wide range of other biological targets.

The ability of benzamide derivatives to modulate enzyme activity is a recurring theme in medicinal chemistry. As discussed, they have been successfully developed as inhibitors of proteases and cholinesterases. nih.govnih.govnih.govmdpi.com This inhibitory action is often attributed to the scaffold's ability to mimic peptide bonds and form stable interactions within enzyme active sites.

Beyond inhibition, benzamide derivatives have also been investigated as activators of enzymes. This dual capability underscores the scaffold's adaptability and its potential to be fine-tuned to achieve a desired biological effect, making it a valuable tool in the ongoing quest for novel therapeutics.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| MK-7845 |

| Nifurtimox |

Ligands for G Protein-Coupled Receptors (GPCRs)

There is currently a lack of specific published research identifying this compound as a ligand for any G Protein-Coupled Receptors. The benzamide and naphthalene moieties are present in various known GPCR ligands; however, this specific combination has not been highlighted as a significant scaffold for GPCR activity in the accessible scientific literature.

In the broader context of medicinal chemistry, benzamide derivatives are a well-established class of compounds that interact with a wide range of biological targets, including GPCRs. They can serve as versatile scaffolds due to the synthetic accessibility of the amide bond and the ability to readily modify both the benzoic acid and amine components. Similarly, the naphthyl group, a bicyclic aromatic system, is often incorporated into ligand design to explore hydrophobic interactions within receptor binding pockets.

Without specific data on this compound, it is not possible to provide a data table on its binding affinity, efficacy, or other pharmacological parameters related to GPCRs.

Considerations for Research-Scale Synthesis and Application

General Synthetic Approach:

A common method for forming the amide bond would be the reaction of 3-methylbenzoyl chloride with 1-naphthylamine (B1663977) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, peptide coupling reagents could be employed to facilitate the reaction between 3-methylbenzoic acid and 1-naphthylamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are frequently used for this purpose. These methods often provide high yields under mild reaction conditions.

Challenges and Optimization:

Potential challenges in the synthesis could include side reactions, purification of the final product, and ensuring complete reaction. Optimization would involve screening different solvents, bases, coupling reagents, and reaction temperatures to maximize the yield and purity of this compound. Purification would likely be achieved through recrystallization or column chromatography.

For research applications, the purity of the compound is critical. Therefore, rigorous characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis would be necessary to confirm the identity and purity of the synthesized this compound.

Future Directions in Research on 3 Methyl N 1 Naphthyl Benzamide

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the discovery and optimization of bioactive molecules. Future research on 3-Methyl-N-(1-naphthyl)benzamide would greatly benefit from such an integrated approach.

Computational studies, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) analyses, can provide deep insights into the molecule's electronic structure, reactivity, and potential biological activity. For instance, DFT calculations can predict the molecular geometry, electronic properties, and vibrational frequencies, which are crucial for understanding its interaction with biological macromolecules. QSAR studies, on the other hand, can establish a mathematical relationship between the structural features of this compound and its derivatives and their biological activities. This can guide the rational design of new analogues with improved properties.

Experimental validation of these computational predictions is paramount. Synthesis of this compound, likely through the acylation of 1-naphthylamine (B1663977) with 3-methylbenzoyl chloride, would be the first step. Subsequent characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography would confirm its structure and provide valuable data for refining computational models.

| Computational Method | Predicted Property | Experimental Validation |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, vibrational frequencies | X-ray crystallography, UV-Vis spectroscopy, Infrared spectroscopy |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity prediction | In vitro and in vivo biological assays |

| Molecular Docking | Binding affinity and mode to biological targets | Isothermal titration calorimetry, surface plasmon resonance |

Exploration of Novel Biological Targets

While the biological activities of this compound are yet to be extensively explored, the N-arylbenzamide scaffold is known to interact with a variety of biological targets. A systematic investigation into its potential therapeutic applications is a critical future direction.

Initial screening could involve a broad panel of assays to identify any significant biological effects, such as antimicrobial, anticancer, or anti-inflammatory activities. For example, its efficacy could be tested against a range of pathogenic bacteria and fungi. In the realm of oncology, its cytotoxic effects on various cancer cell lines could be evaluated.

Should initial screenings yield promising results, subsequent studies would focus on identifying the specific molecular targets. This could involve techniques like affinity chromatography, pull-down assays, or proteomic profiling to isolate and identify the proteins that bind to this compound. Understanding the mechanism of action at a molecular level is crucial for its development as a potential therapeutic agent.

| Potential Biological Activity | Screening Assay | Potential Molecular Target Class |

| Anticancer | Cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549) | Kinases, histone deacetylases, tubulin |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against bacteria and fungi | Enzymes involved in cell wall synthesis, DNA gyrase |

| Anti-inflammatory | Assays for inhibition of inflammatory mediators (e.g., COX, LOX) | Cyclooxygenases, lipoxygenases |

Advanced Derivatization for Enhanced Specificity and Potency

Once initial biological activities and targets are identified, the next logical step is to synthesize derivatives of this compound to enhance its specificity and potency. The structure of this compound offers several sites for chemical modification, including the methyl-substituted benzene (B151609) ring and the naphthalene (B1677914) moiety.

Systematic modifications, guided by the structure-activity relationships established through QSAR and molecular docking studies, can lead to the development of more effective analogues. For instance, varying the position and nature of the substituent on the benzoyl ring or the naphthyl group could significantly impact the molecule's binding affinity and selectivity for its target. The introduction of different functional groups could also modulate its pharmacokinetic properties, such as solubility and metabolic stability.

A focused library of derivatives could be synthesized and screened to identify lead compounds with optimized properties. This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery and could be effectively applied to the development of novel therapeutics based on the this compound scaffold.

| Parent Compound | Modification Site | Potential Derivative | Anticipated Improvement |

| This compound | Benzene Ring | 3,4-Dimethyl-N-(1-naphthyl)benzamide | Enhanced lipophilicity, potential for increased cell permeability |

| This compound | Benzene Ring | 3-Trifluoromethyl-N-(1-naphthyl)benzamide | Increased metabolic stability, altered electronic properties |

| This compound | Naphthalene Ring | 3-Methyl-N-(4-hydroxy-1-naphthyl)benzamide | Introduction of a hydrogen bond donor, potential for improved target binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.